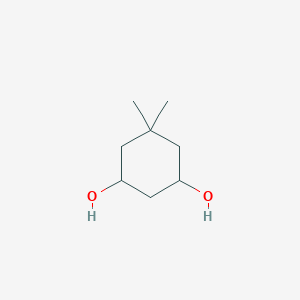

5,5-Dimethylcyclohexane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

51335-83-2 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

5,5-dimethylcyclohexane-1,3-diol |

InChI |

InChI=1S/C8H16O2/c1-8(2)4-6(9)3-7(10)5-8/h6-7,9-10H,3-5H2,1-2H3 |

InChI Key |

LDJFUTSVFHJIAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 5,5 Dimethylcyclohexane 1,3 Diol

Multistep Synthetic Routes Involving Carbon-Carbon Bond Formation

The creation of the 5,5-dimethylcyclohexane-1,3-diol structure is frequently accomplished through detailed, multi-step synthetic pathways that strategically form essential carbon-carbon bonds to construct the cyclic foundation. These approaches offer significant control over the molecule's architecture, enabling the precise placement of necessary functional groups.

A primary method for assembling the carbon backbone of precursors to this compound utilizes a tandem sequence of a Michael addition followed by an intramolecular aldol (B89426) condensation. This effective pairing of well-established organic reactions facilitates the efficient creation of the six-membered ring.

The synthesis generally starts with a Michael addition reaction. This involves a nucleophilic donor, such as a malonic ester, and an α,β-unsaturated ketone that acts as an acceptor. For the synthesis of the precursor to the target diol, mesityl oxide (4-methylpent-3-en-2-one) is a suitable acceptor. The gem-dimethyl group at the 5-position of the final diol originates from this starting material. The conjugate addition of a malonate to mesityl oxide, which is then followed by hydrolysis and decarboxylation, results in the formation of a 1,5-dicarbonyl compound.

This intermediate subsequently undergoes an intramolecular aldol condensation. In the presence of a base or an acid, one of the carbonyl groups enolizes and attacks the other carbonyl group. This leads to the formation of a cyclic β-hydroxy ketone. Following this, the dehydration of the aldol adduct produces a cyclohexenone derivative, which is a key intermediate in the synthesis of the target diol.

With the cyclic structure containing the gem-dimethyl group established, the synthesis then moves to the reduction of the carbonyl functionalities to the corresponding hydroxyl groups, yielding this compound. A critical aspect of these reduction steps is the stereochemical outcome, as it dictates the relative orientation (cis or trans) of the two hydroxyl groups.

The choice of reducing agent is crucial in controlling the stereoselectivity of the diol formation. For example, the reduction of the intermediate 5,5-dimethylcyclohexane-1,3-dione (B117516) can be carried out using various hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation. The stereochemistry of the resulting diol can be influenced by factors such as the solvent, reaction temperature, and the presence of any additives.

Catalytic hydrogenation is another effective method for the reduction of the dione (B5365651) or the intermediate cyclohexenone. Hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney nickel can efficiently reduce the carbonyl groups. The stereoselectivity of this process often depends on the type of catalyst and the reaction conditions, with hydrogen typically being delivered from the less sterically hindered face of the molecule.

Exploration of Novel and Green Synthesis Approaches

In recent times, there has been a notable increase in interest in developing more sustainable and environmentally friendly methods for synthesizing this compound. These "green" chemistry approaches are aimed at minimizing waste, decreasing the use of hazardous substances, and enhancing energy efficiency.

One area of focus is biocatalysis. Enzymes, such as dehydrogenases, can be utilized for the stereoselective reduction of the precursor dione. These enzymatic reductions often exhibit high enantioselectivity and proceed under mild conditions, such as neutral pH and room temperature, presenting a greener option compared to traditional chemical reducing agents.

Stereochemical and Conformational Analysis of 5,5 Dimethylcyclohexane 1,3 Diol

Diastereoisomerism: cis- and trans-5,5-Dimethylcyclohexane-1,3-diol

5,5-Dimethylcyclohexane-1,3-diol can exist as two diastereomers: cis and trans. This isomerism arises from the relative spatial orientation of the two hydroxyl (-OH) groups on the cyclohexane (B81311) ring.

In the cis isomer , the two hydroxyl groups are situated on the same side of the cyclohexane ring.

In the trans isomer , the hydroxyl groups are located on opposite sides of the ring. ontosight.ai

The presence of two stereocenters at positions 1 and 3 might suggest the possibility of multiple stereoisomers. However, the cis isomer possesses a plane of symmetry, rendering it a meso compound and thus achiral. vaia.comquora.com Consequently, there is only one cis-5,5-dimethylcyclohexane-1,3-diol. The trans isomer, on the other hand, is chiral and exists as a pair of enantiomers. vaia.com Therefore, there are a total of three stereoisomers for this compound: the cis (meso) form and the two enantiomeric trans forms.

The precursor to this compound, 5,5-dimethylcyclohexane-1,3-dione (B117516) (also known as dimedone), is a symmetrical molecule. wikipedia.org The reduction of this diketone can lead to the formation of both cis and trans diols, and the stereochemical outcome is highly dependent on the reaction conditions and the reducing agents employed.

Conformational Preferences in the Cyclohexane Ring System

The cyclohexane ring in this compound is not planar and adopts a variety of conformations to minimize steric and torsional strain.

Chair Conformations and Ring Inversion Dynamics

The most stable conformation for a cyclohexane ring is the chair conformation. For this compound, both the cis and trans isomers exist predominantly in chair conformations. These chair forms can undergo a process called ring inversion or "chair flip," where one chair conformation converts into another.

In the case of cis-1,3-disubstituted cyclohexanes, the substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). youtube.com For trans-1,3-disubstituted cyclohexanes, one substituent will be in an axial position and the other in an equatorial position (axial-equatorial). quora.com

Analysis of Steric Strain and 1,3-Diaxial Interactions

The stability of a particular chair conformation is significantly influenced by steric strain, particularly 1,3-diaxial interactions. These are repulsive forces between axial substituents on carbons 1 and 3 (and 5).

For the cis isomer, the diequatorial conformation is generally more stable than the diaxial conformation because it avoids the unfavorable 1,3-diaxial interactions between the hydroxyl groups. youtube.com In the diaxial conformation, the two hydroxyl groups would experience significant steric repulsion.

Influence of Intramolecular Hydrogen Bonding on Conformation

A crucial factor influencing the conformational preference of cis-5,5-dimethylcyclohexane-1,3-diol is the potential for intramolecular hydrogen bonding. In the diaxial conformation of the cis isomer, the two hydroxyl groups are in close proximity, allowing for the formation of a hydrogen bond between them. youtube.com This interaction can stabilize the otherwise unfavorable diaxial arrangement. youtube.com

The presence of this intramolecular hydrogen bond can, in some cases, make the diaxial conformation more stable than the diequatorial conformation, despite the inherent steric strain. youtube.com This delicate balance between steric hindrance and hydrogen bonding is a key feature of the conformational analysis of this molecule.

Control of Stereoselectivity in Synthesis and Transformations

The synthesis of this compound typically starts from 5,5-dimethylcyclohexane-1,3-dione. studycorgi.com The stereoselective reduction of the two ketone groups is the critical step in obtaining the desired cis or trans isomer.

The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemical outcome. For instance, catalytic hydrogenation or the use of certain metal hydrides can favor the formation of one diastereomer over the other. The synthesis of 1,3-diols with high stereoselectivity is an active area of research in organic chemistry. researchgate.netmdpi.comresearchgate.net

The synthesis of the precursor, 5,5-dimethylcyclohexane-1,3-dione, can be achieved through a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Dieckmann condensation. wikipedia.orgorgsyn.org

Resolution of Enantiomers and Chiral Separation Techniques

Since the trans isomer of this compound is a racemic mixture of two enantiomers, their separation is necessary to obtain optically pure compounds. This process is known as resolution.

Common methods for resolving enantiomers include:

Formation of diastereomeric derivatives: The racemic mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. Once separated, the resolving agent can be removed to yield the pure enantiomers.

Chiral chromatography: This technique involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

The ability to obtain enantiomerically pure trans-5,5-dimethylcyclohexane-1,3-diol is important for applications where specific stereochemistry is required, such as in the synthesis of chiral ligands or as building blocks for complex natural products.

Advanced Spectroscopic and Structural Characterization of 5,5 Dimethylcyclohexane 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a comprehensive picture of 5,5-dimethylcyclohexane-1,3-diol can be constructed.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. The signals in the spectrum can be assigned to the different protons in the molecule, and their integration values confirm the number of protons in each environment. The chemical shifts (δ) are indicative of the electronic environment of the protons, with those attached to carbons bearing hydroxyl groups appearing at a lower field.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The number of distinct signals in the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms, which can be used to assess the symmetry of the molecule. researchgate.netvaia.com In the case of cis- and trans-1,3-dimethylcyclohexane, for instance, both isomers exhibit five signals in their ¹³C NMR spectra due to symmetry. vaia.com For this compound, the presence of the gem-dimethyl group and the two hydroxyl groups influences the chemical shifts of the ring carbons.

The purity of a sample of this compound can also be assessed using ¹H and ¹³C NMR. The presence of unexpected signals may indicate the presence of impurities or tautomeric forms. researchgate.net For example, the related compound dimedone (5,5-dimethylcyclohexane-1,3-dione) exists in equilibrium with its enol tautomer in solution, which can be observed by NMR. researchgate.netwikipedia.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Cyclohexane (B81311) Diol Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| cis-1,3-Cyclohexanediol | ¹³C | 30.5, 41.5, 68.0 |

| trans-1,3-Cyclohexanediol | ¹³C | 34.0, 45.5, 71.5 |

| cis-1,3-Dimethylcyclohexane | ¹³C | 22.9, 31.0, 34.9, 42.1, 45.2 |

Note: The data presented are representative and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton connectivity throughout the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data. This is instrumental in assigning the signals in both spectra with high confidence.

The stereochemistry of the hydroxyl groups (cis or trans) can be inferred from the coupling constants observed in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

Table 2: Application of 2D NMR Techniques to Structural Elucidation

| 2D NMR Technique | Information Gained | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H coupling networks | Tracing proton connectivity around the cyclohexane ring |

| HSQC | Direct ¹H-¹³C correlations | Assigning protonated carbons in the ring and methyl groups |

The cyclohexane ring is not static but undergoes rapid chair-to-chair interconversion at room temperature. For substituted cyclohexanes, this can lead to an equilibrium between two different chair conformations. Variable temperature (VT) NMR is a powerful technique used to study these conformational dynamics. studycorgi.com

By lowering the temperature, the rate of chair flipping can be slowed down to the NMR timescale. At a sufficiently low temperature (the coalescence temperature), the single averaged spectrum observed at room temperature will decoalesce into separate spectra for each of the individual conformers. This allows for the direct observation and characterization of each conformer.

For cis-5,5-dimethylcyclohexane-1,3-diol, two chair conformations are possible: one with both hydroxyl groups in equatorial positions and another with both in axial positions. libretexts.org The diequatorial conformation is generally more stable. libretexts.org For the trans-isomer, one hydroxyl group will be axial and the other equatorial in any given chair conformation. libretexts.org VT-NMR experiments can provide quantitative information about the relative populations of these conformers and the energy barrier for their interconversion.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups.

FTIR spectroscopy is an excellent method for identifying the presence and nature of hydroxyl (-OH) groups. The O-H stretching vibration gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The position and shape of this band can provide insights into hydrogen bonding.

In a dilute solution of this compound, where intermolecular hydrogen bonding is minimized, a sharper band corresponding to free (non-hydrogen-bonded) hydroxyl groups would be expected. In the solid state or in concentrated solutions, the band is typically broader due to intermolecular hydrogen bonding. The presence of intramolecular hydrogen bonding, which is possible in the cis-diaxial conformation, can also influence the O-H stretching frequency. gla.ac.uk

The C-O stretching vibration, which appears in the fingerprint region of the spectrum (typically 1000-1300 cm⁻¹), can also provide structural information. The exact position of this band can be correlated with the orientation (axial or equatorial) of the hydroxyl group. gla.ac.uk

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a molecule. While FTIR is more sensitive to polar functional groups like the hydroxyl group, Raman spectroscopy is often better for observing the vibrations of the non-polar carbon skeleton. The symmetric vibrations of the cyclohexane ring and the C-C stretching of the gem-dimethyl group would be expected to give rise to distinct signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature reviews, there is no publicly available single-crystal X-ray diffraction data for this compound. The absence of this experimental data means that the precise solid-state conformation, including bond lengths, bond angles, and crystal packing, has not been empirically determined.

In the absence of experimental data, the solid-state structure of this compound is expected to be significantly influenced by the stereochemistry of the hydroxyl groups (cis or trans) and the steric hindrance imposed by the gem-dimethyl group at the C5 position. The cyclohexane ring would adopt a chair conformation to minimize steric strain. The orientation of the two hydroxyl groups would be the primary determinant of the intermolecular hydrogen bonding network, which in turn would dictate the crystal lattice structure. It is plausible that the cis and trans isomers would exhibit distinct crystal packing arrangements due to their different hydrogen bonding capabilities.

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Analysis

The molecular weight of this compound is 144.21 g/mol . In mass spectrometry, particularly with electron ionization (EI), the molecular ion peak (M+) at m/z 144 would be expected, though its intensity may be weak due to the facile fragmentation of cyclic alcohols.

The fragmentation of this compound is anticipated to proceed through several key pathways characteristic of cyclic diols. The initial fragmentation would likely involve the loss of a water molecule (H₂O), a common feature for alcohols, leading to a significant peak at m/z 126 (M-18). Further fragmentation could occur through the loss of a methyl group (CH₃) from the gem-dimethyl group, resulting in a fragment at m/z 129 (M-15). A subsequent loss of water from this fragment would lead to a peak at m/z 111.

Another prominent fragmentation pathway for cyclohexanediols involves ring cleavage. The cleavage of the C-C bonds adjacent to the hydroxyl groups can lead to the formation of various smaller fragments. The presence of the gem-dimethyl group at the C5 position would influence the stability of the resulting carbocations and radical cations, potentially leading to a unique fragmentation pattern compared to other cyclohexanediol isomers.

A detailed study on the fragmentation of stereoisomeric cyclohexanediols using field ionization kinetics has shown that the elimination of water is a dominant process, with the stereochemistry of the hydroxyl groups influencing the reaction rates and mechanisms. For instance, trans-diols can exhibit enhanced water loss due to specific transannular interactions. core.ac.uk While this study did not include the 5,5-dimethyl derivative, it provides a strong basis for predicting its behavior.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Predicted Fragment | Interpretation |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [C₇H₁₃O₂]⁺ | Loss of a methyl group (M-CH₃) |

| 126 | [C₈H₁₄O]⁺ | Loss of a water molecule (M-H₂O) |

| 111 | [C₇H₁₁O]⁺ | Loss of a methyl group and a water molecule (M-CH₃-H₂O) |

| 98 | [C₆H₁₀O]⁺ | Ring cleavage and subsequent losses |

| 83 | [C₆H₁₁]⁺ | Further fragmentation |

Computational and Theoretical Investigations of 5,5 Dimethylcyclohexane 1,3 Diol

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory - DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 5,5-dimethylcyclohexane-1,3-diol at the electronic level. These methods allow for the precise determination of molecular geometries, electronic structures, and spectroscopic features.

Geometry optimization of the cis and trans isomers of this compound using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would reveal the most stable three-dimensional arrangements of the atoms. nih.gov For the cis isomer, two primary chair conformations are possible: one with both hydroxyl groups in axial positions (diaxial) and another with both in equatorial positions (diequatorial). In the case of the trans isomer, the hydroxyl groups would adopt an axial-equatorial arrangement in each of its chair conformations.

The gem-dimethyl group at the C5 position significantly influences the ring's conformation. It tends to slightly flatten the chair conformation in its vicinity. The diequatorial conformation of the cis isomer is generally expected to be more stable due to the avoidance of 1,3-diaxial interactions that would be present in the diaxial form. However, the potential for intramolecular hydrogen bonding in the diaxial conformer of the cis isomer could counteract this steric hindrance to some extent.

Electronic structure analysis, derived from the optimized geometries, provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

| Parameter | Predicted Trend for this compound |

| Most Stable Conformer (cis) | Diequatorial (in most solvents) |

| Most Stable Conformer (trans) | Axial-Equatorial |

| HOMO-LUMO Gap | Larger for the more stable conformer |

This table is based on general principles of conformational analysis of substituted cyclohexanes and is for illustrative purposes.

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, key predictable parameters include:

Vibrational Frequencies: Theoretical IR and Raman spectra can be simulated. The calculated frequencies for O-H stretching, C-O stretching, and C-H stretching vibrations can be correlated with experimental spectra. For instance, intramolecular hydrogen bonding in the diaxial conformer of the cis-diol would lead to a noticeable shift in the O-H stretching frequency to a lower wavenumber compared to the free hydroxyl groups in the diequatorial conformer.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These can aid in the assignment of experimental NMR signals to specific protons and carbons in the different isomers and conformers of this compound.

| Spectroscopic Parameter | Predicted Feature for Intramolecular H-bonding (cis-diaxial) |

| IR Frequency (O-H stretch) | Lower wavenumber compared to non-H-bonded OH |

| ¹H NMR Chemical Shift (OH) | Downfield shift |

This table illustrates expected trends based on established spectroscopic principles.

The conformational landscape of this compound is characterized by the chair-to-chair ring inversion process. DFT calculations can map the potential energy surface for this process, identifying the transition states and intermediates (e.g., boat and twist-boat conformations).

For cis-5,5-dimethylcyclohexane-1,3-diol, the energy profile would quantify the energy difference between the diequatorial and diaxial chair conformations. In many solvents, the diequatorial conformer is expected to be lower in energy. rsc.org However, in non-polar solvents, the stabilization gained from intramolecular hydrogen bonding in the diaxial form can reduce this energy difference, and in some cases, even make the diaxial conformer more stable. rsc.orgwordpress.com

For trans-5,5-dimethylcyclohexane-1,3-diol, the two chair conformations are energetically equivalent as each has one axial and one equatorial hydroxyl group. The energy barrier for the ring flip would be a key parameter determined from these calculations.

| Conformer Pair | Expected Relative Stability | Influencing Factors |

| cis-diequatorial vs. cis-diaxial | Diequatorial generally more stable | Steric hindrance vs. intramolecular hydrogen bonding, solvent polarity rsc.org |

| trans-(a,e) vs. trans-(e,a) | Energetically equivalent | Symmetric substitution |

This table is based on conformational analysis of analogous 1,3-disubstituted cyclohexanes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While QM calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movement of atoms and molecules based on a force field, providing insights into conformational flexibility and the influence of the solvent environment.

For this compound, MD simulations can be employed to:

Explore Conformational Space: By simulating the molecule over nanoseconds, one can observe the transitions between different chair, boat, and twist-boat conformations and determine the relative populations of each.

Analyze Solvent Effects: MD simulations explicitly including solvent molecules (e.g., water, methanol) can reveal how the solvent interacts with the diol and influences its conformational preferences. For instance, in a protic solvent, intermolecular hydrogen bonding with the solvent can compete with and disrupt intramolecular hydrogen bonding.

Study Dynamic Hydrogen Bonding: The lifetime and dynamics of both intramolecular and intermolecular hydrogen bonds can be analyzed from the simulation trajectories.

MD simulations on similar systems, like cyclodextrins, have demonstrated their power in understanding complex host-guest interactions and conformational changes in solution. spcmc.ac.in

Theoretical Studies on Reaction Mechanisms and Transition States in Diol Synthesis

The primary synthetic route to this compound is the reduction of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). acs.orgnih.gov Theoretical studies can provide a detailed understanding of the reaction mechanism, including the structures of transition states and the energetics of the reaction pathway.

The reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. DFT calculations can model these reactions. For example, in a catalytic hydrogenation, the calculations could investigate:

The adsorption of the dione (B5365651) onto the catalyst surface.

The stepwise addition of hydrogen atoms to the carbonyl groups.

The stereochemical outcome of the reaction, explaining the preferential formation of the cis or trans diol. A study on the hydrogenation of cyclic 1,3-diones has shown that cis-diols are often the major product. acs.orgnih.gov

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

| Reaction Step | Theoretical Insight from QM Calculations |

| Substrate Adsorption | Geometry and energy of dione on catalyst surface |

| Hydrogen Addition | Transition state structures and activation barriers for each reduction step |

| Product Desorption | Energy required to release the diol from the catalyst surface |

This table outlines the potential application of QM calculations to the study of the synthesis of this compound.

Analysis of Non-Covalent Interactions, Including Hydrogen Bonding

Non-covalent interactions play a crucial role in the structure and properties of this compound. The most significant of these is hydrogen bonding.

Intramolecular Hydrogen Bonding: In the diaxial conformation of cis-5,5-dimethylcyclohexane-1,3-diol, the two hydroxyl groups are in close proximity, allowing for the formation of an intramolecular hydrogen bond. This interaction can stabilize the otherwise unfavorable diaxial arrangement. The strength of this hydrogen bond can be estimated using DFT calculations, often in the range of 1-3 kcal/mol in non-polar solvents. rsc.org

Intermolecular Hydrogen Bonding: In the condensed phase or in protic solvents, the hydroxyl groups of this compound will form intermolecular hydrogen bonds with neighboring molecules or solvent molecules. These interactions are critical in determining the physical properties of the compound, such as its boiling point and solubility.

Theoretical methods like the Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these hydrogen bonds by examining the delocalization of electron density from the lone pair of the hydrogen bond acceptor to the antibonding orbital of the O-H bond of the donor. Studies on other polyhydroxylated cyclohexanes have successfully used DFT to investigate the cooperative effects of hydrogen bonding networks. usp.br

Applications of 5,5 Dimethylcyclohexane 1,3 Diol in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Organic Molecule Synthesis

The foundational structure of 5,5-dimethylcyclohexane-1,3-diol is derived from 5,5-dimethylcyclohexane-1,3-dione (B117516), commonly known as dimedone. nih.govwikipedia.org Dimedone itself is a valuable intermediate in organic synthesis, often utilized for the derivatization of aldehydes and in the synthesis of various heterocyclic and polyketide structures. wikipedia.orgrsc.org The conversion of the diketone to the diol opens up new synthetic possibilities, transforming the electrophilic carbonyl carbons into nucleophilic hydroxyl groups ready for a different set of chemical transformations.

While specific, complex natural product syntheses starting directly from this compound are not extensively documented in publicly available literature, the inherent reactivity of the diol functionality makes it a logical precursor for a variety of more complex molecules. The two hydroxyl groups can be selectively protected and functionalized, allowing for the stepwise introduction of new functionalities. The rigid cyclohexane (B81311) ring can serve as a stereocontrolling element, influencing the spatial arrangement of substituents in subsequent reactions.

For instance, the diol can be a starting point for the synthesis of various substituted cyclohexanes with defined stereochemistry. The hydroxyl groups can be converted into leaving groups for substitution reactions or can direct subsequent functionalization of the ring. The gem-dimethyl group provides a permanent steric marker on the ring, which can influence the conformational preferences of the molecule and its derivatives.

Utilization as a Building Block for Polymeric Materials

The presence of two hydroxyl groups makes this compound a suitable monomer for step-growth polymerization, particularly for the synthesis of polyesters and polyurethanes. The rigid and bulky nature of the dimethylcyclohexane ring is expected to impart specific properties to the resulting polymers.

Polyesters are generally synthesized through the polycondensation of a diol with a dicarboxylic acid or its derivative. nih.gov Similarly, polyurethanes are formed by the reaction of a diol with a diisocyanate. nih.govresearchgate.net In these polymerization reactions, this compound can be incorporated as the diol component.

The synthesis of polyesters from this diol would typically involve a reaction with a dicarboxylic acid, such as adipic acid or terephthalic acid, often in the presence of an acid catalyst and under conditions that facilitate the removal of water. For polyurethane synthesis, the diol would be reacted with a diisocyanate, for example, toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI), often with a catalyst like dibutyltin (B87310) dilaurate. nih.gov

While specific data for polymers derived from this compound is limited, studies on other cyclic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), have shown that the incorporation of a cyclic unit into the polymer backbone can lead to polymers with enhanced properties. rsc.org

Interactive Data Table: Representative Diols in Polyester Synthesis

| Diol Monomer | Dicarboxylic Acid | Resulting Polymer | Potential Properties |

| 1,4-Butanediol | Terephthalic Acid | Poly(butylene terephthalate) (PBT) | Semi-crystalline, good mechanical strength |

| Ethylene Glycol | Terephthalic Acid | Poly(ethylene terephthalate) (PET) | High strength, good barrier properties |

| 1,4-Cyclohexanedimethanol (CHDM) | Terephthalic Acid | Poly(cyclohexylenedimethylene terephthalate) (PCT) | High melting point, good dimensional stability |

| This compound | Adipic Acid | (Hypothetical) Polyester | Potentially amorphous with good solubility |

The inclusion of the 5,5-dimethylcyclohexane-1,3-diyl moiety into a polymer chain is anticipated to have a significant impact on the material's thermal and mechanical properties. The rigid cyclic structure would restrict segmental motion, which is expected to increase the glass transition temperature (Tg) of the polymer compared to analogous polymers made with linear diols. A higher Tg generally translates to better dimensional stability at elevated temperatures.

The gem-dimethyl group would further contribute to the steric hindrance, potentially disrupting chain packing and leading to amorphous or semi-crystalline polymers with altered mechanical properties. Depending on the co-monomer used, the resulting polyesters or polyurethanes could exhibit a combination of high modulus, good impact strength, and enhanced thermal stability. For instance, the use of aromatic dicarboxylic acids or diisocyanates in conjunction with this diol would likely lead to rigid polymers with high-performance characteristics.

Interactive Data Table: Expected Impact of this compound on Polymer Properties

| Polymer Property | Expected Impact | Rationale |

| Glass Transition Temperature (Tg) | Increase | Rigid cyclic structure restricts chain mobility. |

| Crystallinity | Decrease | Bulky gem-dimethyl group may hinder ordered chain packing. |

| Mechanical Strength | Increase | Rigid backbone can lead to higher modulus and strength. |

| Solubility | Potentially Increased | Disruption of crystallinity can improve solubility in organic solvents. |

Development of Chiral Auxiliaries and Ligands

The stereochemistry of this compound, which can exist as cis and trans isomers, provides a foundation for the development of chiral auxiliaries and ligands for asymmetric catalysis. Chiral diols are a well-established class of compounds used to control the stereochemical outcome of chemical reactions. nih.gov

Starting from the racemic diol, the enantiomers can be resolved to provide access to enantiopure starting materials. These enantiopure diols can then be derivatized to create a variety of chiral auxiliaries and ligands. For example, the hydroxyl groups can be used as anchor points to attach phosphine (B1218219) or amine functionalities, which are common coordinating groups in metal-based catalysts.

The synthesis of such derivatives would involve standard organic transformations. For instance, the hydroxyl groups could be tosylated and then displaced with a chiral amine or a phosphide. Alternatively, the diol could be used to form chiral acetals or ketals with prochiral ketones or aldehydes, with the stereochemistry of the diol directing the facial selectivity of the reaction.

Chiral ligands derived from this compound could find application in a wide range of asymmetric transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. The rigid cyclohexane backbone would provide a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity.

While there is a lack of specific reports on the use of chiral ligands derived from this compound, the principles of asymmetric catalysis suggest their potential. For example, a chiral phosphine ligand based on this diol could be used in rhodium- or iridium-catalyzed asymmetric hydrogenation of olefins. The stereochemical outcome of the reaction would be dictated by the specific enantiomer of the diol used to prepare the ligand.

Similarly, chiral auxiliaries based on this diol could be temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary could be cleaved and recovered for reuse. The predictable stereochemistry of the cyclohexane ring would be a key feature in the design of such auxiliaries.

Functionalization of Hydroxyl Groups for Novel Chemical Entities

The di-functional nature of this compound, possessing two hydroxyl groups, presents a versatile platform for the synthesis of a wide array of novel chemical entities. The reactivity of these hydroxyl groups allows for their conversion into various other functional groups, thereby enabling the tailoring of the molecule's properties for specific applications in advanced organic synthesis and materials science. The primary routes for functionalization include esterification, etherification, and the formation of carbamates, leading to the generation of diverse molecular architectures.

The journey to these novel derivatives begins with the synthesis of the diol itself. The precursor, 5,5-dimethylcyclohexane-1,3-dione, can be effectively reduced to this compound. Catalytic hydrogenation is a common method, which can lead to a mixture of cis- and trans-isomers of the diol. The specific stereochemistry of the diol can significantly influence the reactivity of the hydroxyl groups and the properties of the resulting derivatives.

The functionalization of these hydroxyl groups opens up possibilities for creating molecules with tailored characteristics. For instance, esterification with various acylating agents can introduce a wide range of functionalities, from simple acetate (B1210297) groups to more complex moieties, which can alter the solubility, polarity, and biological activity of the parent diol. Similarly, etherification can be employed to introduce alkyl or aryl groups, further modifying the steric and electronic properties of the molecule. The formation of carbamates introduces a linkage that is important in many biologically active compounds and polymer chemistry.

The following table summarizes potential functionalization reactions of the hydroxyl groups of this compound, showcasing the versatility of this compound as a building block for novel chemical entities.

Table 1: Potential Functionalization Reactions of this compound

| Derivative Type | Reagent(s) | Resulting Functional Group | Potential Application Areas |

|---|---|---|---|

| Di-ester | Acyl chloride, Acid anhydride, Carboxylic acid (with catalyst) | Ester | Plasticizers, Lubricants, Pharmaceutical intermediates |

| Di-ether | Alkyl halide (Williamson ether synthesis), Alcohols (acid catalysis) | Ether | Solvents, Monomers for polymers, Pharmaceutical intermediates |

| Di-carbamate | Isocyanate, Carbamoyl chloride | Carbamate | Polyurethanes, Herbicides, Pharmaceuticals |

| Polycarbonate | Phosgene, Di- or Triphosgene, Dimethyl carbonate | Carbonate | Engineering thermoplastics, Optical media |

Detailed research into the specific reaction conditions and the properties of the resulting derivatives of this compound is an active area of investigation. The exploration of both symmetric and asymmetric functionalization of the two hydroxyl groups further expands the landscape of accessible novel molecules. These derivatives hold promise for the development of new materials with tailored thermal and mechanical properties, as well as for the synthesis of complex organic molecules with potential applications in medicinal chemistry and agrochemicals. The gem-dimethyl group on the cyclohexane ring provides steric bulk, which can influence the conformational preferences of the ring and the reactivity of the functional groups, a feature that can be exploited in the design of new molecules with specific three-dimensional structures.

Future Research Directions and Emerging Trends in 5,5 Dimethylcyclohexane 1,3 Diol Studies

Sustainable Production Routes and Biocatalytic Approaches

The conventional synthesis of 5,5-Dimethylcyclohexane-1,3-diol often relies on the reduction of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), which may involve metal hydrides and organic solvents. Future research is increasingly focused on developing more sustainable and environmentally benign production routes. A particularly promising avenue is the use of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions.

Biocatalytic approaches could involve the stereoselective reduction of the precursor dione (B5365651) using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes, often derived from microorganisms, can offer exquisite control over the diastereoselectivity of the reaction, yielding specific cis- or trans-isomers of the diol. The use of engineered enzymes or extremophiles could further enhance the efficiency and substrate scope of these biocatalytic reductions.

Another potential biocatalytic route is the dihydroxylation of 5,5-dimethylcyclohexene using dioxygenases. This approach, if successfully developed, could provide a direct pathway to the diol from a readily available alkene precursor. The challenges in this area lie in controlling the regioselectivity and stereoselectivity of the dihydroxylation to obtain the desired 1,3-diol isomer.

| Potential Biocatalytic Approach | Enzyme Class | Precursor | Potential Advantages |

| Stereoselective reduction | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) | 5,5-Dimethylcyclohexane-1,3-dione | High stereoselectivity, mild reaction conditions, reduced waste |

| Dihydroxylation | Dioxygenases | 5,5-Dimethylcyclohexene | Direct conversion from alkene, potential for novel stereoisomers |

Design of Smart Materials Incorporating the Diol Scaffold

The rigid cyclohexane (B81311) backbone and the presence of two hydroxyl groups make this compound an attractive monomer for the synthesis of advanced polymers and smart materials. Smart materials are designed to respond to external stimuli, such as temperature, pH, light, or the presence of specific chemicals. The incorporation of the this compound moiety into polymer chains could impart unique thermal and mechanical properties.

Future research could focus on synthesizing polyesters or polyurethanes where this diol is a key component. The gem-dimethyl group can enhance the thermal stability and solubility of the resulting polymers in organic solvents, while the stereochemistry of the diol (cis or trans) will significantly influence the polymer's morphology and properties. For instance, the use of the cis-isomer might lead to polymers with a more flexible and amorphous nature, while the trans-isomer could result in more crystalline and rigid materials.

The development of stimuli-responsive hydrogels is another exciting direction. By functionalizing the hydroxyl groups of the diol and cross-linking them, it may be possible to create hydrogels that exhibit swelling or shrinking behavior in response to environmental changes. These materials could find applications in drug delivery, tissue engineering, and soft robotics.

| Polymer Type | Potential Monomers | Key Feature from Diol | Potential Application |

| Polyesters | This compound, dicarboxylic acids | Enhanced thermal stability, controlled crystallinity | High-performance plastics, biodegradable materials |

| Polyurethanes | This compound, diisocyanates | Improved mechanical strength, chemical resistance | Coatings, adhesives, elastomers |

| Hydrogels | Functionalized this compound, cross-linkers | Stimuli-responsive swelling, biocompatibility | Drug delivery, tissue engineering scaffolds |

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound and its derivatives, a detailed understanding of the reaction kinetics and mechanisms is crucial. Advanced in situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights that are not accessible through traditional offline analysis.

Future studies could employ techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Process Analytical Technology (PAT) to track the concentration of reactants, intermediates, and products during the reduction of 5,5-dimethylcyclohexane-1,3-dione. This would enable the precise determination of reaction endpoints, the identification of potential side reactions, and the optimization of process parameters like temperature, pressure, and catalyst loading.

In the context of biocatalysis, in situ Raman or NMR spectroscopy could be particularly powerful for studying enzyme kinetics and substrate binding. By observing the changes in the vibrational or magnetic environment of the molecules involved, researchers can gain a deeper understanding of the enzyme's mechanism and stereoselectivity.

Machine Learning and AI in Predicting Diol Properties and Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can be employed to predict its physical and chemical properties, as well as its reactivity in various chemical transformations.

By training ML models on large datasets of known diols and their properties, it would be possible to predict characteristics such as solubility, melting point, and spectroscopic signatures for different isomers of this compound. This can significantly accelerate the design of experiments and the selection of appropriate solvents and reaction conditions.

Furthermore, AI algorithms could be used to predict the outcome of reactions involving this diol, such as its polymerization behavior or its efficacy as a chiral auxiliary. These predictive models can help in the rational design of new materials with desired properties and in the discovery of novel applications for this versatile compound.

Integration with Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of specialty chemicals like this compound. These benefits include enhanced heat and mass transfer, improved safety, and the potential for straightforward scalability.

Future research will likely focus on developing continuous flow processes for the synthesis of this diol. This could involve packing a column with a heterogeneous catalyst or immobilized enzyme and continuously passing a solution of the precursor through it. Such a setup would allow for high-throughput production and easy separation of the product from the catalyst.

Q & A

Q. What are the optimal synthetic routes for 5,5-Dimethylcyclohexane-1,3-diol, and how do steric effects influence reaction efficiency?

Methodological Answer: Synthetic strategies often leverage alkylation or acylation of cyclohexane-derived precursors. For example:

- Alkylation : Reacting 1,3-cyclohexanediol with methyl halides under basic conditions, though steric hindrance from the 5,5-dimethyl groups may reduce yields .

- Anhydride Reactions : Using polyfluorocarboxylic anhydrides in dry dioxane with pyridine as a catalyst, though moisture sensitivity requires strict inert conditions .

- Derivatization : Intermediate purification via derivatizing agents like 2,4-dinitrophenyl hydrazine can isolate the diol from by-products .

Key Challenges : Steric hindrance from the geminal dimethyl groups necessitates longer reaction times or elevated temperatures.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and confirm hydroxyl positions. Splitting patterns distinguish axial/equatorial conformers .

- IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C-O vibrations (1000–1200 cm⁻¹) validate functional groups.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .

- Chromatography : HPLC or GC-MS identifies impurities, especially residual solvents or by-products from alkylation steps .

Q. How does the steric environment of this compound influence its reactivity in substitution or oxidation reactions?

Methodological Answer: The geminal dimethyl groups create steric bulk, which:

- Slows Nucleophilic Substitution : Bulky groups hinder access to reaction sites, requiring polar aprotic solvents (e.g., DMF) or phase-transfer catalysts .

- Moderates Oxidation : Selective oxidation of vicinal diols to diketones (e.g., using Jones reagent) is less efficient, favoring milder oxidants like IBX to avoid over-oxidation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer: A multifactorial approach evaluates variables (temperature, solvent polarity, catalyst loading) to maximize yield and purity. For example:

- 2³ Factorial Design : Test 8 combinations of temperature (25°C vs. 60°C), solvent (dioxane vs. THF), and catalyst (pyridine vs. DMAP). Response surface modeling identifies optimal conditions .

- AI-Driven Optimization : Tools like COMSOL Multiphysics simulate reaction kinetics, predicting ideal parameters for scale-up .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles : Use LC-MS to quantify by-products (e.g., unreacted starting materials) that may skew bioactivity assays .

- Solvent Effects : DMSO, commonly used in assays, can alter compound solubility or stability. Compare results across solvents (e.g., water, ethanol) .

- Structural Isomerism : Confirm regiochemistry via NOESY NMR to rule out isomeric contaminants .

Q. What advanced computational methods elucidate the reaction mechanisms of this compound in acid-catalyzed systems?

Methodological Answer:

- DFT Calculations : Model transition states to identify rate-determining steps in acid-catalyzed dehydration or etherification .

- MD Simulations : Study solvent interactions and hydrogen-bonding dynamics in aqueous vs. nonpolar environments .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexane ring) with reaction outcomes .

Q. How can researchers design experiments to probe the biological activity of this compound in antimicrobial or anti-inflammatory assays?

Methodological Answer:

- In Vitro Models : Use standardized microbial strains (e.g., E. coli ATCC 25922) or macrophage cell lines (e.g., RAW 264.7) to assess MIC50 or cytokine inhibition .

- Dose-Response Curves : Test concentrations from 1 µM to 100 µM, with positive controls (e.g., ampicillin for antimicrobial assays) .

- Metabolomics : LC-HRMS tracks metabolic perturbations in treated cells, identifying potential molecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.